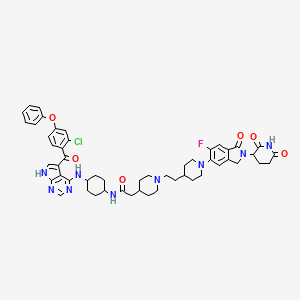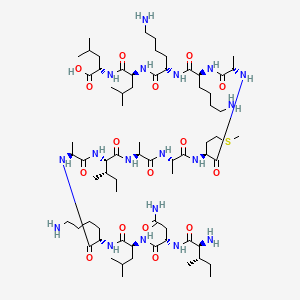
Peptide 12d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 12d is a synthetic peptide known for its potential therapeutic applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound has been studied for its antimicrobial, anticancer, and immunomodulatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide 12d can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptide 12d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is commonly used.
Substitution: Amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide are used.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptide 12d has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its antimicrobial, anticancer, and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Peptide 12d exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific cellular pathways.
Immunomodulatory Activity: Modulates immune responses by interacting with immune cell receptors.
Comparaison Avec Des Composés Similaires
Peptide 12d can be compared with other antimicrobial and anticancer peptides:
Defensins: These peptides are part of the innate immune system and have broad-spectrum antimicrobial activity.
This compound stands out due to its unique sequence and combination of antimicrobial, anticancer, and immunomodulatory properties, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C69H128N18O16S |
|---|---|
Poids moléculaire |
1497.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H128N18O16S/c1-16-39(9)54(74)67(100)85-51(35-53(73)88)66(99)84-49(32-36(3)4)64(97)82-45(24-18-21-28-70)60(93)77-44(14)59(92)87-55(40(10)17-2)68(101)78-41(11)56(89)75-42(12)57(90)80-48(27-31-104-15)61(94)76-43(13)58(91)79-46(25-19-22-29-71)62(95)81-47(26-20-23-30-72)63(96)83-50(33-37(5)6)65(98)86-52(69(102)103)34-38(7)8/h36-52,54-55H,16-35,70-72,74H2,1-15H3,(H2,73,88)(H,75,89)(H,76,94)(H,77,93)(H,78,101)(H,79,91)(H,80,90)(H,81,95)(H,82,97)(H,83,96)(H,84,99)(H,85,100)(H,86,98)(H,87,92)(H,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
Clé InChI |
QYLPHARHTOCCBJ-ZPHRRXNLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


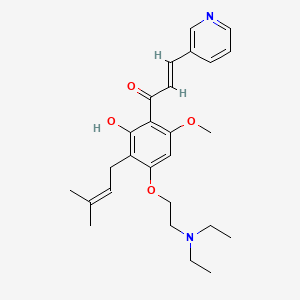

![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)

![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
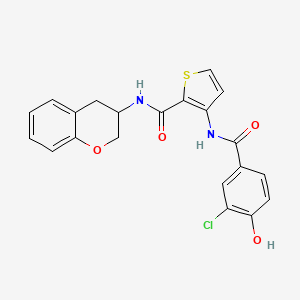
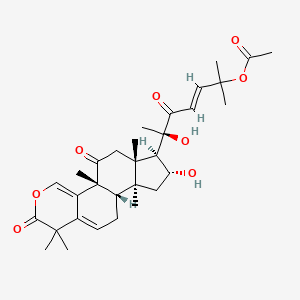
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
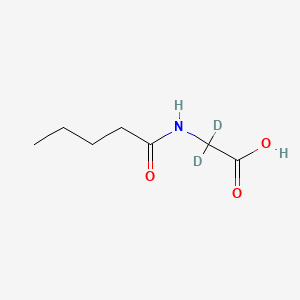

![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)
![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
